

Application Note: Structural Characterization of Aceclofenac Ethyl Ester using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Aceclofenac ethyl ester*

Cat. No.: *B602129*

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Abstract

This application note provides a detailed protocol for the synthesis and comprehensive structural characterization of **Aceclofenac ethyl ester**, a significant derivative and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are outlined to ensure accurate identification and purity assessment. This document serves as a practical guide for researchers engaged in the analysis of Aceclofenac and its related compounds.

Introduction

Aceclofenac is a widely prescribed NSAID for the management of pain and inflammation in various musculoskeletal disorders. **Aceclofenac ethyl ester** can be formed during the synthesis of the parent drug or as a degradation product, making its accurate identification and characterization crucial for quality control and regulatory purposes. This note details the analytical workflow for confirming the structure of **Aceclofenac ethyl ester** using ^1H NMR, ^{13}C NMR, and MS techniques.

Experimental Protocols

Synthesis of Aceclofenac Ethyl Ester

Aceclofenac ethyl ester can be synthesized by the direct ethylation of Aceclofenac.^[1]

Materials:

- Aceclofenac
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous potassium carbonate
- Diethyl sulfate
- Ice-cold water
- Filter paper and funnel
- Round bottom flask
- Magnetic stirrer

Procedure:

- Dissolve 5 g of Aceclofenac in 80 mL of anhydrous N,N-dimethylformamide in a round bottom flask.
- Add 2.58 g of anhydrous potassium carbonate to the solution.
- Slowly add 2.8 mL of diethyl sulfate to the reaction mixture at room temperature with continuous stirring.
- Continue stirring the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with continuous stirring to precipitate the product.
- Filter the white precipitate using a funnel and filter paper.

- Wash the precipitate thoroughly with cold water to remove any unreacted reagents and DMF.
- Dry the purified **Aceclofenac ethyl ester** in a desiccator.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 10-20 mg of the synthesized **Aceclofenac ethyl ester** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 45°
 - Acquisition time: 4.0 s

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s

- Pulse width: 30°
- Acquisition time: 1.5 s
- Broadband proton decoupling

Mass Spectrometric Analysis

Instrumentation:

- Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Sample Preparation:

- Dissolve a small amount of **Aceclofenac ethyl ester** in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

MS Parameters:

- Ionization Mode: Positive ESI
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 300 °C
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation.
- Mass Range: m/z 50-500

Data Presentation

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Aceclofenac ethyl ester**, based on the known data for Aceclofenac and the expected influence of the ethyl ester group.

Table 1: Predicted ^1H NMR Data for **Aceclofenac Ethyl Ester**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH ₃	1.25	Triplet	7.1
Phenyl-CH ₂	3.80	Singlet	-
Ethyl -CH ₂	4.20	Quartet	7.1
Ester -O-CH ₂ -	4.80	Singlet	-
Aromatic Protons	6.90 - 7.50	Multiplet	-
NH	9.30	Singlet (broad)	-

Table 2: Predicted ^{13}C NMR Data for **Aceclofenac Ethyl Ester**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Ethyl -CH ₃	14.1
Phenyl-CH ₂	38.5
Ethyl -O-CH ₂	61.5
Ester -O-CH ₂ -	65.0
Aromatic Carbons	115.0 - 145.0
Phenyl-C=O	170.0
Ester -C=O	172.0

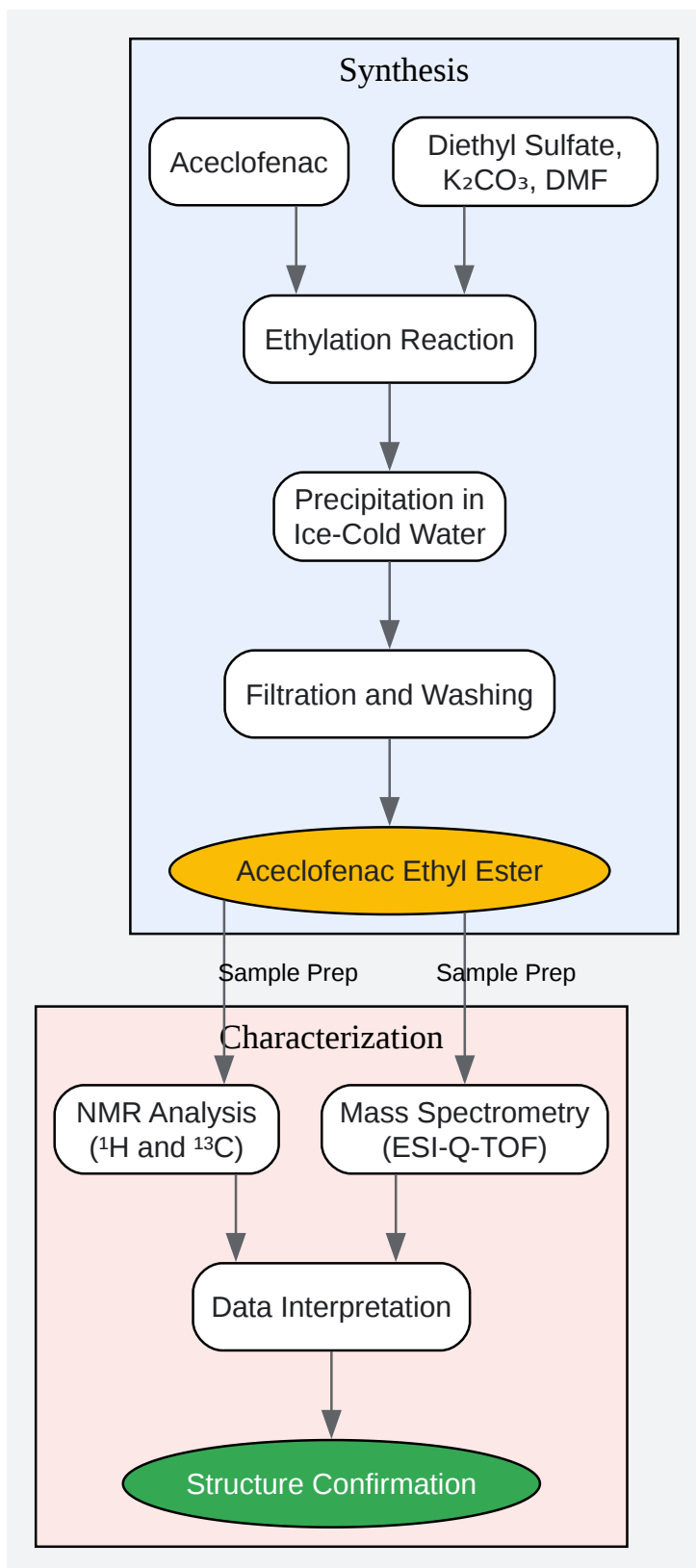
Mass Spectrometry Data

Aceclofenac ethyl ester has a molecular formula of $\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{NO}_4$ and a molecular weight of 382.24 g/mol . The expected mass spectrometric data is presented below.

Table 3: Expected Mass Spectrometry Fragmentation Data for **Aceclofenac Ethyl Ester**

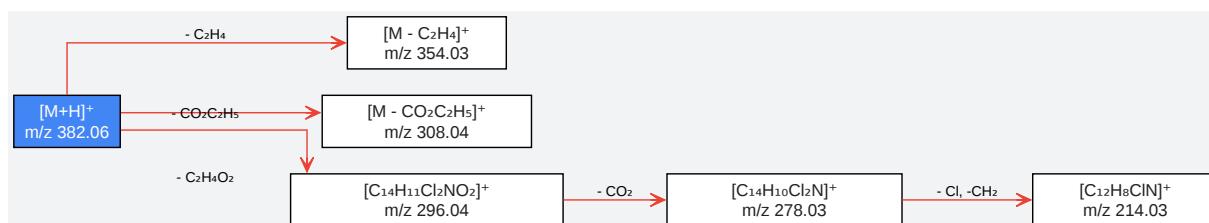
m/z (amu)	Proposed Fragment Ion	Interpretation
382.06	$[M+H]^+$	Protonated molecular ion
354.03	$[M - C_2H_4]^+$	Loss of ethene from the ethyl ester group
308.04	$[M - CO_2C_2H_5]^+$	Loss of the ethoxycarbonyl group
296.04	$[C_{14}H_{11}Cl_2NO_2]^+$	Formation of the diclofenac radical cation after loss of the ethyl glyoxylate moiety
278.03	$[C_{14}H_{10}Cl_2N]^+$	Decarboxylation of the diclofenac fragment
214.03	$[C_{12}H_8ClN]^+$	Loss of a chlorine atom from the m/z 250 fragment (seen in Aceclofenac fragmentation)

Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **Aceclofenac ethyl ester**.



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References

- 1. researchgate.net [researchgate.net]
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